3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
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Overview
Description
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a chemical compound with the molecular formula C24H23NOS and a molecular weight of 373.51 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to an anilino moiety, and a phenylbutenone backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the condensation of benzoylacetone with 2,6-dimethylphenylthiol and aniline derivatives . The reaction is usually catalyzed by acidic conditions, such as the addition of formic acid, and is carried out under reflux . The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound can interact with cellular receptors and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: This compound has a chlorophenyl group instead of a dimethylphenyl group, which can lead to different chemical and biological properties.
3-{2-[(2,4-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
919083-24-2 |
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Molecular Formula |
C24H23NOS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C24H23NOS/c1-17-10-9-11-18(2)24(17)27-23-15-8-7-14-21(23)25-19(3)16-22(26)20-12-5-4-6-13-20/h4-16,25H,1-3H3 |
InChI Key |
CUZRGLXAMUSCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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